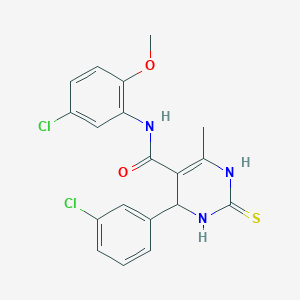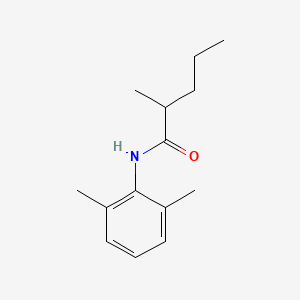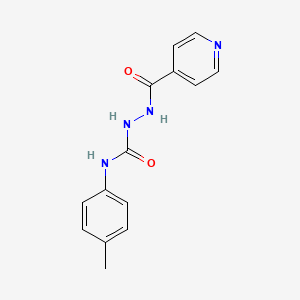![molecular formula C18H20O4 B5099749 4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5099749.png)
4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde is an organic compound that belongs to the class of benzaldehydes This compound is characterized by the presence of an aldehyde group attached to a benzene ring, which is further substituted with a 3-(3-ethoxyphenoxy)propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxyphenol and 4-hydroxybenzaldehyde.
Etherification: The first step involves the etherification of 3-ethoxyphenol with 1-bromo-3-chloropropane to form 3-(3-ethoxyphenoxy)propane.
Aldehyde Formation: The final step involves the reaction of 3-(3-ethoxyphenoxy)propane with 4-hydroxybenzaldehyde under basic conditions to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products:
Oxidation: 4-[3-(3-ethoxyphenoxy)propoxy]benzoic acid.
Reduction: 4-[3-(3-ethoxyphenoxy)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes.
Comparison with Similar Compounds
- 3-ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]benzaldehyde
- 4-ethoxy-2-hydroxybenzaldehyde
- 4-[2-(dimethylamino)ethoxy]benzaldehyde
Comparison: 4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific research and industrial applications.
Properties
IUPAC Name |
4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-2-20-17-5-3-6-18(13-17)22-12-4-11-21-16-9-7-15(14-19)8-10-16/h3,5-10,13-14H,2,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJLXUKYBGMANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
METHANONE](/img/structure/B5099670.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-4-methylquinoline](/img/structure/B5099680.png)


![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5099706.png)
![N-[2-[1-[3-(1-methylcyclopropyl)propanoyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide](/img/structure/B5099719.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[methyl(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5099721.png)
![1-[2-(2-bromoethoxy)ethoxy]-2-tert-butylbenzene](/img/structure/B5099726.png)
![N-(2-ethoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5099730.png)

![[(3S,4S)-3-[ethyl(2-pyrazol-1-ylethyl)amino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B5099757.png)

![N-benzyl-4-[[2-oxo-2-[2-(propanoylamino)phenyl]acetyl]amino]benzamide](/img/structure/B5099782.png)
